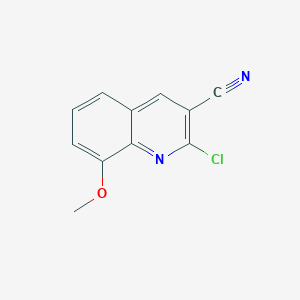

2-Chloro-8-methoxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-9-4-2-3-7-5-8(6-13)11(12)14-10(7)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOHXSYFQDXLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 8 Methoxyquinoline 3 Carbonitrile and Precursors

Established Synthetic Pathways and Adaptations for 2-Chloro-8-methoxyquinoline-3-carbonitrile

Traditional methods for quinoline (B57606) synthesis have been refined and adapted to produce the target compound with high efficiency and regioselectivity.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgchemistrysteps.comorganic-chemistry.org It serves as a key step in the synthesis of 2-chloro-3-formylquinolines, which are direct precursors to the desired carbonitrile. rsc.org

The synthesis of the precursor, 2-chloro-8-methoxyquinoline-3-carbaldehyde, is accomplished through the Vilsmeier-Haack cyclization of N-(2-methoxyphenyl)acetamide. researchgate.netnih.gov In a typical procedure, the Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The subsequent reaction with the acetanilide (B955) derivative at elevated temperatures leads to the formation of the quinoline ring with the concomitant introduction of a chlorine atom at the 2-position and a formyl group at the 3-position. rsc.org The reaction is particularly effective for acetanilides bearing electron-donating groups, such as the methoxy (B1213986) group at the ortho position of the starting aniline.

The subsequent conversion of the 3-formyl group to a 3-carbonitrile is a critical step. One documented method involves treating the 2-chloro-3-formylquinoline with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) to afford the corresponding 2-chloroquinoline-3-carbonitrile (B1354263). rsc.org Another approach involves the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride, followed by dehydration using a reagent such as thionyl chloride in DMF. rsc.org

Table 1: Vilsmeier-Haack Reaction for 2-Chloro-8-methoxyquinoline-3-carbaldehyde

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| N-(2-methoxyphenyl)acetamide | 1. POCl₃, DMF2. Heat | 0-5°C to 90°C | 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Good to Moderate |

Nucleophilic substitution reactions are fundamental to the synthesis and modification of the quinoline ring system. mdpi.comrsc.org In the context of this compound, the chlorine atom at the C2 position is susceptible to displacement by various nucleophiles. This reactivity can be exploited for further functionalization of the molecule.

While direct synthesis of the target compound via a nucleophilic substitution that forms the quinoline ring is less common, the modification of a pre-formed quinoline is a key strategy. For instance, the chloro group in 2-chloroquinolines can be substituted by various nucleophiles. mdpi.com However, for the synthesis of the target compound, the focus remains on retaining the 2-chloro substituent.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application in quinoline chemistry is well-documented. nih.govnih.gov For the synthesis of quinoline carbonitriles, palladium-catalyzed cyanation of a suitable halo-quinoline precursor is a powerful method.

This approach would typically involve the reaction of a 2,3-dihalo-8-methoxyquinoline or a 2-chloro-8-methoxy-3-triflyloxyquinoline with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand. nih.gov Mild reaction conditions for palladium-catalyzed cyanation of (hetero)aryl halides have been developed, often proceeding at low temperatures in aqueous media, which enhances the functional group tolerance of the reaction. nih.gov The choice of the palladium precatalyst and ligand is crucial for achieving high yields and preventing catalyst deactivation by the cyanide ion. nih.gov

Table 2: Representative Palladium-Catalyzed Cyanation Conditions

| Substrate Type | Cyanide Source | Catalyst System | Solvent | Temperature | Reference |

| (Hetero)aryl Halides | Zn(CN)₂ | Pd(OAc)₂ / Ligand | THF/H₂O | Room Temp - 40°C | nih.gov |

| (Hetero)aryl Chlorides | Zn(CN)₂ | Palladacycle Precatalyst | t-BuOH/H₂O | 100°C | nih.gov |

Novel Approaches and High-Yield Synthesis Optimization

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry.

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of quinoline derivatives, this has led to the exploration of alternative reaction conditions and catalysts. researchgate.net For the synthesis of 2-chloro-3-formylquinolines, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.

Furthermore, the use of water as a solvent and the development of solvent-free reaction conditions are key aspects of green synthetic strategies for quinoline derivatives. researchgate.net While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented, the principles can be applied to the established synthetic steps, such as the Vilsmeier-Haack reaction and the subsequent conversion to the nitrile.

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single synthetic operation, adhering to the principles of atom economy and efficiency. nih.govmdpi.comnih.govbeilstein-journals.org Several MCRs are known for the synthesis of quinoline derivatives.

For the synthesis of quinoline-3-carbonitriles, a common MCR approach involves the condensation of an o-aminoaryl ketone or aldehyde, an active methylene (B1212753) compound (such as malononitrile), and another component. While a direct MCR for this compound has not been specifically reported, related structures can be synthesized using this strategy. Often, these reactions are catalyzed by Lewis acids or proline and can be performed under environmentally benign conditions. nih.gov The challenge in applying MCRs to the synthesis of the target compound lies in the specific incorporation of the chloro and methoxy substituents at the desired positions. Many MCRs leading to quinoline-3-carbonitriles utilize starting materials that would not result in the 2-chloro-8-methoxy substitution pattern without significant modification of the MCR protocol. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 8 Methoxyquinoline 3 Carbonitrile

Halogen Reactivity at Position 2 and its Transformative Potential

The chlorine atom at the 2-position of the quinoline (B57606) ring is highly susceptible to displacement, making it a key site for introducing structural diversity. This reactivity is primarily governed by the electron-withdrawing nature of the adjacent nitrogen atom and the nitrile group, which activates the C2 carbon towards nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing the 2-position of the quinoline core. The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The subsequent departure of the chloride ion restores the aromaticity of the ring system.

The presence of electron-withdrawing groups, such as the nitrile group at the C3 position, further facilitates this reaction by stabilizing the anionic intermediate. chemistrysteps.com Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, reactions with various amines can yield 2-aminoquinoline (B145021) derivatives, while reactions with thiols can produce 2-thioether-substituted quinolines. The lone pair of electrons on the nitrogen or sulfur atom acts as the nucleophile, attacking the C2 position and displacing the chloride. libretexts.org This direct substitution method is a cornerstone for creating new carbon-nitrogen and carbon-sulfur bonds on the quinoline scaffold. youtube.com

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloroquinoline (B121035) Analogs This table presents reactions on analogous 2-chloroquinoline structures as direct examples for 2-Chloro-8-methoxyquinoline-3-carbonitrile were not specified in the searched literature.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amines | 2-Aminoquinoline Derivatives |

| Thiol | Thiol Derivatives | 2-(Alkylthio)quinoline Derivatives researchgate.net |

| Hydrazine (B178648) | Hydrazine Hydrate (B1144303) | 2-Hydrazinoquinoline Derivatives rsc.org |

Metal-Catalyzed Cross-Coupling Reactions at the Chloro Position

The chloro group at position 2 also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized organic synthesis, allowing for the construction of complex molecular architectures under relatively mild conditions. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl linkages.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. organic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.govwikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It offers a broad substrate scope and is often more efficient than traditional nucleophilic substitution for hindered or less reactive amines. wikipedia.org

These cross-coupling reactions significantly expand the synthetic utility of this compound, providing access to a wide range of derivatives that would be difficult to synthesize via other methods.

Nitrile Group Transformations and Derivative Synthesis

The carbonitrile group at the 3-position is another key functional handle that allows for a variety of chemical modifications, leading to the synthesis of diverse heterocyclic systems and functionalized quinolines.

Reduction Reactions of the Nitrile Functionality

The nitrile group can be readily reduced to a primary amine. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). lumenlearning.compearson.com The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to yield the corresponding aminomethylquinoline. lumenlearning.com This transformation provides a route to compounds containing a basic amino group, which can be a key pharmacophore in drug design. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. lumenlearning.comyoutube.comrsc.orgresearchgate.net

Table 2: Common Reducing Agents for Nitrile to Amine Conversion

| Reagent | Abbreviation | Reactivity | Product |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Primary Amine lumenlearning.com |

| Sodium Borohydride | NaBH₄ | Weak | No reaction with nitriles lumenlearning.com |

Cycloaddition and Annulation Reactions Involving the Nitrile Group

The nitrile group can participate in cycloaddition reactions to construct new heterocyclic rings fused to the quinoline core. A notable example is the reaction of a 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine hydrate. rsc.orgnih.gov This reaction proceeds via an initial nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization to form a 3-amino-1H-pyrazolo[3,4-b]quinoline. rsc.orgnih.govmdpi.com This annulation strategy is a powerful method for creating fused polycyclic aromatic systems, which are of significant interest in medicinal chemistry. For example, pyrazolo[3,4-b]quinolines are widely studied for their potential as antiviral and antitumor agents. ijartet.com

Hydrolysis and Related Conversions of the Carbonitrile Group

The carbonitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxamide. chemguide.co.uk

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute aqueous acid, such as hydrochloric acid, will typically convert the nitrile directly to the corresponding carboxylic acid, in this case, 2-chloro-8-methoxyquinoline-3-carboxylic acid. chemguide.co.uklibretexts.orgchemistrysteps.commasterorganicchemistry.com An amide is formed as an intermediate in this process. chemistrysteps.com

Alkaline Hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by heating, will initially produce the salt of the carboxylic acid. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to liberate the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to isolate the intermediate amide. nih.gov

This hydrolysis provides a route to another important class of derivatives, quinoline-3-carboxylic acids, which are themselves valuable synthetic intermediates and are found in a number of biologically active compounds. The existence of 2-Chloro-8-methoxyquinoline-3-carboxylic acid has been noted in chemical supplier databases. bldpharm.com

Reactivity of the Methoxy (B1213986) Substituent at Position 8

The methoxy group (-OCH₃) at the 8-position of the quinoline ring is an electron-donating group, which influences the electron density distribution of the aromatic system. This electronic effect has implications for the reactivity of the benzene (B151609) portion of the quinoline core, particularly in electrophilic aromatic substitution reactions.

Research on related 8-substituted quinolines provides insights into the expected reactivity of the methoxy group in this compound. For instance, studies on the bromination of 8-methoxyquinoline (B1362559) have shown that electrophilic attack occurs preferentially at the C5 position, yielding 5-bromo-8-methoxyquinoline (B186703) as the primary product. researchgate.net This suggests that the methoxy group activates the carbocyclic ring, directing incoming electrophiles to the para position.

The methoxy group itself is generally unreactive towards nucleophilic attack. The carbon-oxygen bond is strong, and the methoxide (B1231860) ion is a poor leaving group. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which are not commonly employed in the functionalization of complex quinoline structures.

While direct nucleophilic displacement of the methoxy group is unlikely under standard conditions, its electronic influence is significant. The electron-donating nature of the methoxy group can modulate the reactivity of other positions on the quinoline ring system, including the susceptibility of the C2-chloro substituent to nucleophilic substitution.

Table 1: Summary of Expected Reactivity of the Methoxy Group

| Reaction Type | Reagent/Conditions | Expected Outcome |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂) | Substitution at the C5 position |

| Nucleophilic Attack on Methoxy Group | Nucleophiles | Generally unreactive |

| Ether Cleavage | Strong acids (e.g., HBr) | Cleavage to form 8-hydroxyquinoline (B1678124) derivative |

Investigating Reaction Mechanisms via Spectroscopic and Kinetic Studies

The elucidation of reaction mechanisms for complex organic molecules like this compound relies heavily on a combination of spectroscopic and kinetic investigations. While specific studies on this particular compound are not extensively documented in publicly available literature, the general methodologies applied to quinoline derivatives are well-established.

Spectroscopic Studies:

Spectroscopic techniques are invaluable for identifying reactants, intermediates, and products, thereby providing a snapshot of the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for tracking the transformation of the quinoline scaffold. researchgate.netyoutube.com Changes in chemical shifts and coupling constants of the protons and carbons on the quinoline ring can indicate the site of reaction and the formation of new chemical bonds. For instance, in a nucleophilic substitution at the C2 position, the disappearance of the signal corresponding to the C2-Cl and the appearance of new signals for the incoming nucleophile would be monitored.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring changes in functional groups. researchgate.net For example, the characteristic nitrile (C≡N) stretch and the C-O-C stretch of the methoxy group can be observed to ensure their integrity during a reaction focused on the C2-chloro group.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, confirming the outcome of a reaction. researchgate.net Fragmentation patterns can also provide structural information.

Kinetic Studies:

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding the reaction mechanism, including the rate-determining step and the influence of various factors on the reaction speed.

Reaction Rate Analysis: By monitoring the concentration of reactants or products over time (often using spectroscopic methods like UV-Vis or NMR), the rate law for a reaction can be determined. This provides information about the molecularity of the rate-determining step. For example, a kinetic study of the nucleophilic substitution of the C2-chloro group could reveal whether the reaction follows an SNAr mechanism.

Substituent Effects: Investigating the reaction rates of a series of related quinoline derivatives with different substituents can provide insights into the electronic effects on the reaction mechanism. researchgate.net For example, comparing the rate of nucleophilic substitution on this compound with a derivative lacking the methoxy group could quantify the activating or deactivating effect of this substituent.

Table 2: Application of Investigative Techniques to Quinoline Reactions

| Investigative Technique | Information Obtained | Example Application for this compound |

| NMR Spectroscopy | Structural elucidation of products and intermediates. | Confirming the position of nucleophilic attack (e.g., at C2). |

| IR Spectroscopy | Monitoring changes in functional groups. | Verifying the integrity of the nitrile and methoxy groups. |

| Mass Spectrometry | Molecular weight determination of products. | Confirming the successful substitution of the chlorine atom. |

| Kinetic Analysis | Reaction rates and rate laws. | Determining the mechanism of nucleophilic substitution at C2. |

By employing these spectroscopic and kinetic tools, chemists can build a detailed picture of the reaction pathways of this compound, enabling the rational design of synthetic routes to novel and functionalized quinoline derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 8 Methoxyquinoline 3 Carbonitrile

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 2-Chloro-8-methoxyquinoline-3-carbonitrile. Through a combination of one-dimensional and two-dimensional experiments, the exact arrangement and connectivity of atoms within the molecule have been unequivocally established.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum displays a distinct singlet for the proton at the C4 position of the quinoline (B57606) ring, typically observed at approximately 8.65 ppm. The protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet around 4.11 ppm. The aromatic protons on the benzo-fused ring exhibit characteristic coupling patterns, with signals appearing between 7.25 and 7.70 ppm.

The ¹³C NMR spectrum complements the proton data by mapping the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) is typically found in the 114-116 ppm range. The carbon bearing the chlorine atom (C2) resonates significantly downfield. Carbons attached to the methoxy group and other key positions on the quinoline ring have been precisely assigned through various NMR techniques.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data presented is a representative compilation from scientific literature. Exact values may vary slightly based on solvent and experimental conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 | - | 147.2 |

| 3 | - | 107.5 |

| 4 | 8.65 (s, 1H) | 147.8 |

| 5 | 7.68 (d, 1H) | 128.8 |

| 6 | 7.58 (t, 1H) | 127.1 |

| 7 | 7.26 (d, 1H) | 112.9 |

| 8 | - | 155.0 |

| 4a | - | 123.6 |

| 8a | - | 141.2 |

| C≡N | - | 114.7 |

| -OCH₃ | 4.11 (s, 3H) | 56.5 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Analysis

To confirm the assignments from 1D NMR and to establish the complete bonding network, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra show correlations between the adjacent aromatic protons H5, H6, and H7, confirming their sequential arrangement on the benzene (B151609) ring portion of the quinoline core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. It definitively links the proton signal at 8.65 ppm to the C4 carbon, the aromatic proton signals to their respective carbons (C5, C6, C7), and the methoxy protons at 4.11 ppm to the methoxy carbon at 56.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations include the one between the H4 proton and the carbon atoms C2, C4a, and the nitrile carbon, which is instrumental in piecing together the quinoline ring system and the attached functional groups. Similarly, correlations from the methoxy protons to the C8 carbon confirm the position of the methoxy substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of the molecule's functional groups.

The Infrared (IR) spectrum of this compound shows a prominent and sharp absorption band around 2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group is typically identified by a strong band in the 1260-1240 cm⁻¹ range. The C-Cl stretching vibration is expected at lower frequencies, generally between 800 and 600 cm⁻¹.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| C≡N stretch | ~2230 | Nitrile |

| Aromatic C=C/C=N stretch | ~1580-1450 | Quinoline Ring |

| C-O stretch (Aryl ether) | ~1250 | Methoxy |

| C-Cl stretch | ~780 | Chloro |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. For this compound (C₁₁H₇ClN₂O), the calculated monoisotopic mass is 218.0247 g/mol . HRMS analysis typically yields an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. The presence of the chlorine atom is evident from the characteristic isotopic pattern of the molecular ion peak (M⁺), with a second peak (M+2) at approximately one-third the intensity of the main peak, corresponding to the ³⁷Cl isotope.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 3: Representative Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₇ClN₂O |

| Formula Weight | 218.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.0 |

| c (Å) | ~17.0 |

| β (°) | ~100 |

| Volume (ų) | ~1000 |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Visible spectroscopy is utilized to investigate the electronic properties of the molecule. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, shows multiple absorption bands in the ultraviolet region. These absorptions correspond to π→π* electronic transitions within the conjugated quinoline system. The presence of substituents like the methoxy and nitrile groups influences the energy of these transitions and thus the position of the absorption maxima (λ_max). The spectrum generally features two or three distinct bands, often between 250 nm and 380 nm, which are characteristic of the extended π-system of the quinoline core.

Theoretical and Computational Chemistry Studies of 2 Chloro 8 Methoxyquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms and molecules. rsc.orgnih.gov It is a preferred method for calculating the properties of molecules like quinoline (B57606) derivatives due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations would be employed to determine the optimized molecular geometry, electronic properties, and spectroscopic features of 2-Chloro-8-methoxyquinoline-3-carbonitrile.

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation, of the molecule. For this compound, this would involve calculating the total energy for various possible arrangements of its atoms and identifying the global minimum on the potential energy surface.

The optimization is usually performed using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of the electronic distribution. nih.gov The planarity of the quinoline ring system and the orientation of the methoxy (B1213986) and carbonitrile groups would be key findings of this analysis. nih.govmdpi.com Frequency calculations are then performed on the optimized structure; the absence of any imaginary frequencies confirms that the structure is a true minimum, indicating its stability. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy implies a greater ability to accept electrons, indicating higher reactivity with nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more easily excitable and more chemically reactive. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable regions for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following table is for illustrative purposes, as specific experimental or calculated values for this compound were not found in the searched literature.)

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 | Electron-donating ability |

| ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.5 to 5.0 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.com It plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. chemrxiv.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen or nitrogen) and are susceptible to electrophilic attack. bhu.ac.innih.gov

Blue regions represent positive electrostatic potential, where electron density is low. These areas, often around hydrogen atoms, are prone to nucleophilic attack. bhu.ac.in

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich nitrogen of the quinoline ring and the carbonitrile group, as well as the oxygen of the methoxy group, as potential sites for electrophilic interaction. The hydrogen atoms and the carbon atom attached to the chlorine would likely show positive potential. researchgate.net

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors. These indices are derived from the changes in energy with respect to the number of electrons.

Local Reactivity Descriptors (Fukui Functions): The Fukui function, f(r), is a crucial tool for identifying the most reactive sites within a molecule. It indicates the change in electron density at a specific point when an electron is added to or removed from the system. beilstein-archives.org

f+(r): Predicts sites for nucleophilic attack (where an electron is added to the LUMO).

f-(r): Predicts sites for electrophilic attack (where an electron is removed from the HOMO).

f0(r): Predicts sites for radical attack.

Analysis of the Fukui functions for this compound would provide a quantitative ranking of the reactivity of its different atoms, complementing the qualitative insights from MEP maps. beilstein-archives.org

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and have significant applications in optoelectronics, such as in frequency conversion and optical switching. mdpi.combiointerfaceresearch.com Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high molecular asymmetry often exhibit significant NLO responses.

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response. nih.gov For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing chloro and carbonitrile groups attached to the conjugated quinoline system suggests it may possess NLO properties. DFT calculations would quantify these properties, assessing its potential for use in NLO devices. nih.gov

Table 2: Key Non-Linear Optical (NLO) Parameters (Note: This table defines the parameters that would be calculated in a typical NLO study.)

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | The measure of the second-order or non-linear response to an external electric field. A key indicator of NLO activity. |

Molecular Dynamics Simulations for Conformational Space and Interactions

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve.

For this compound, an MD simulation (excluding interactions with biological macromolecules as specified) would be used to:

Explore Conformational Space: The molecule's flexibility, particularly the rotation around the C-O bond of the methoxy group, can be explored to identify all accessible conformations and the energy barriers between them. scispace.com

Analyze Intermolecular Interactions: In a simulated solvent or condensed phase, MD can reveal how molecules of this compound interact with each other or with solvent molecules. This includes studying potential π–π stacking interactions between the quinoline rings.

Calculate Thermophysical Properties: Properties like diffusion coefficients and radial distribution functions in a liquid state can be derived from the simulation trajectory.

This analysis provides a more realistic picture of the molecule's behavior in a non-isolated environment. frontiersin.org

Functionalization and Derivatization Strategies for 2 Chloro 8 Methoxyquinoline 3 Carbonitrile

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and materials science, and its functionalization is a key area of research. mdpi.com The compound 2-Chloro-8-methoxyquinoline-3-carbonitrile serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its reactivity is primarily centered around the chloro substituent at the C2 position, the nitrile group at the C3 position, and the aromatic quinoline core. These reactive sites allow for strategic modifications to tailor the compound's chemical and physical properties.

Applications of 2 Chloro 8 Methoxyquinoline 3 Carbonitrile in Chemical Sciences

Utilization as a Building Block in Complex Organic Synthesis

The strategic placement of a nucleophilically displaceable chlorine atom and an electrophilically reactive nitrile group makes 2-Chloro-8-methoxyquinoline-3-carbonitrile a highly versatile intermediate for the synthesis of more complex heterocyclic systems. The chloro group at the C2 position is susceptible to substitution by various nucleophiles, while the nitrile group can undergo a wide array of transformations, including hydrolysis, reduction, and cycloaddition reactions.

The precursor, 2-chloro-8-methoxyquinoline-3-carbaldehyde, is synthesized via the Vilsmeier-Haack reaction from N-(2-methoxyphenyl)acetamide. nih.govrsc.org This carbaldehyde can then be converted to the corresponding carbonitrile. A general method for such a transformation involves treating a 2-chloroquinoline-3-carbaldehyde (B1585622) with reagents like hydroxylamine (B1172632) hydrochloride followed by a dehydrating agent, or more directly with reagents such as sodium azide (B81097) and phosphorus oxychloride, which has been shown to convert 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile (B1354263) in high yield. nanobioletters.comresearchgate.net

Once obtained, the this compound can serve as a scaffold for constructing fused heterocyclic systems. For instance, the nitrile group can react with hydrazines to form pyrazolo[3,4-b]quinolines, a class of compounds with recognized biological activities. researchgate.netnih.gov Similarly, the chloro atom can be displaced by various N, O, or S-based nucleophiles, leading to a diverse library of functionalized quinolines. This reactivity allows for the construction of novel molecular architectures with potential applications in medicinal chemistry and materials science. nanobioletters.comnih.gov The reaction of 2-chloroquinoline-3-carbonitriles with nucleophiles like amines or thiols opens pathways to a variety of substituted quinolines that are otherwise difficult to access. researchgate.netresearchgate.net

Table 1: Representative Transformations of the Quinoline (B57606) Core

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine (B178648) Hydrate (B1144303) | 1H-Pyrazolo[3,4-b]quinolin-3-amine (after conversion to nitrile) | researchgate.netnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | N-methylpiperazine | 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde | nanobioletters.com |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic Acid | 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nanobioletters.com |

Potential in Materials Science and Engineering

The inherent photophysical properties of the quinoline ring system, coupled with the electronic influence of its substituents, position this compound as a promising candidate for the development of advanced materials.

Development of Dyes and Pigments with Tunable Chromophoric Properties

While direct studies on this compound as a dye are limited, the extended π-system of the quinoline core suggests its potential as a chromophore. The electronic properties, and thus the color, of quinoline-based dyes can be finely tuned by introducing electron-donating or electron-withdrawing groups. The methoxy (B1213986) group (-OCH3) at the 8-position acts as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. The nitrile group (-CN) is a strong electron-withdrawing group, further enhancing the potential for significant ICT, a key mechanism for color in many organic dyes. By strategically modifying the molecule, for instance, by replacing the chlorine atom with other functional groups, it is conceivable to create a range of dyes with tailored absorption and emission profiles.

Electronic and Photonic Applications

Quinoline derivatives are increasingly being investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. rsc.orgresearchgate.net The fluorescence properties of quinoline-based compounds are of particular interest. rsc.org The rigid, planar structure of the quinoline ring system is conducive to strong fluorescence. The introduction of substituents like the methoxy and cyano groups can modulate the HOMO-LUMO energy gap, thereby influencing the emission wavelength and quantum yield. rsc.org Although specific data for this compound is not widely available, related quinoline derivatives have shown promise as fluorescent materials. rsc.orgbiointerfaceresearch.com The development of quinoline-based materials for third-generation photovoltaics is an active area of research, where the ability to absorb light and facilitate charge separation is crucial. rsc.orgresearchgate.netbiointerfaceresearch.com

Corrosion Inhibition Studies

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netcapes.gov.br Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and the π-electrons of the aromatic rings. capes.gov.br

While specific studies on the corrosion inhibition properties of this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For example, 8-hydroxyquinoline (B1678124) derivatives have demonstrated excellent corrosion inhibition for mild steel in hydrochloric acid. researchgate.netresearchgate.netnih.govresearchgate.net The presence of the methoxy group in the target molecule, an electron-donating group, is expected to enhance the electron density on the quinoline ring system, thereby promoting stronger adsorption onto the metal surface. Computational studies on similar quinoline carbonitrile derivatives have shown a correlation between their electronic properties and their inhibition efficiency. researchgate.net

Table 2: Corrosion Inhibition Efficiency of Related Quinoline Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|---|

| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate | Mild Steel | 1 M HCl | 96 | 10⁻³ M | nih.gov |

| 2-amino-4-phenyl-2H-pyrano[3,2-h]quinolin-3-carbonitrile | Mild Steel | 1 M HCl | 92 | 10⁻³ M | researchgate.net |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | Mild Steel | 1 M HCl | 93.4 | 500 ppm | researchgate.net |

Role in Catalysis and Organocatalysis

Furthermore, the reactive handles on this compound allow for its incorporation into larger catalytic structures. For example, it could be tethered to a solid support to create a heterogeneous catalyst or functionalized to act as a ligand for a metal-based catalyst. The synthesis of various quinoline derivatives using nanocatalysts has been reported, highlighting the synergy between quinoline chemistry and catalysis. nih.gov

Development of Chemical Sensors and Probes (Non-Biological)

Quinoline-based fluorescent chemosensors are widely developed for the detection of various metal ions. nih.govnanobioletters.comrsc.orgnih.gov The mechanism of sensing often relies on the chelation of the metal ion by the quinoline derivative, which leads to a change in its photophysical properties, such as fluorescence enhancement or quenching. nih.govnanobioletters.comnih.gov

Although specific sensor applications of this compound have not been reported, its structural features make it a promising candidate for the development of new chemosensors. The nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group could potentially act as a binding site for metal ions. The nitrile group can also participate in coordination or be chemically modified to introduce other chelating moieties. By observing the changes in the fluorescence spectrum upon the addition of different analytes, it may be possible to develop selective and sensitive sensors for various chemical species. Research on other quinoline-based probes has demonstrated their utility in detecting ions like copper and zinc. nih.govnanobioletters.comrsc.org

Future Research Directions and Outlook for 2 Chloro 8 Methoxyquinoline 3 Carbonitrile

Advancements in Stereoselective Synthesis

The development of stereoselective synthetic methods is a paramount goal in modern organic chemistry, particularly for producing enantiomerically pure compounds for biological evaluation. iitg.ac.in While the core of 2-Chloro-8-methoxyquinoline-3-carbonitrile is planar, future research could introduce chirality through derivatization. An important future direction would be the development of catalytic asymmetric methods to create chiral derivatives from this precursor.

Research could focus on:

Asymmetric reduction of the nitrile group to a primary amine, followed by stereoselective derivatization.

Stereoselective addition of nucleophiles to the quinoline (B57606) ring or the nitrile group, potentially catalyzed by chiral transition metal complexes or organocatalysts.

Introduction of chiral auxiliaries to guide diastereoselective reactions, which can subsequently be removed to yield enantiomerically enriched products.

Achieving high levels of stereocontrol in derivatives of this compound would enable the exploration of their stereospecific interactions with biological targets, a critical step in the development of new therapeutic agents. iitg.ac.in

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is dominated by the chloro and cyano substituents. The C2-chloro group is susceptible to nucleophilic substitution, and the C3-nitrile group can undergo a wide range of transformations including hydrolysis, reduction, and cycloaddition. nih.govresearchgate.netscilit.com Future work should aim to move beyond these conventional reactions to explore unprecedented transformations.

Key areas for exploration include:

Transition-Metal Catalyzed Cross-Coupling: While Sonogashira coupling has been used on related 2-chloroquinolines, a systematic exploration of other modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) at the C2 position could yield a diverse library of novel derivatives. nih.gov

C-H Activation: Direct functionalization of the quinoline core's C-H bonds, guided by the existing substituents, would provide a highly atom-economical route to complex molecules, bypassing traditional multi-step sequences.

Nitrile Group Metamorphosis: Investigating novel catalytic cycles to transform the nitrile group into more complex heterocycles in a single step would be a significant advance. For instance, developing cycloaddition cascades initiated by the nitrile functionality could lead to polycyclic systems with interesting properties. Treatment of related 2-chloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate (B1144303) has been shown to produce pyrazolo[3,4-b]quinolin-3-amines, indicating the potential for further cycloaddition reactions. rsc.org

| Functional Group | Known Reaction Type | Potential Future Transformation | Example Precedent (Related Compounds) |

|---|---|---|---|

| C2-Chloro | Nucleophilic Substitution (e.g., with amines, thiolates) | Catalytic C-H Amination/Etherification | Substitution with methoxy (B1213986)/ethoxy groups has been achieved by refluxing with the corresponding alcohol. researchgate.net |

| C3-Carbonitrile | Reduction to Amine (e.g., with LiAlH4) | Decyanative C-C Coupling | Reduction of the nitrile group to (2-chloroquinolin-3-yl)methanamine (B3047665) has been reported. nih.gov |

| C3-Carbonitrile | Cycloaddition (e.g., with azides, hydrazines) | Transition-Metal Catalyzed Cyclizations | Cycloaddition with hydrazine hydrate yields 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.org |

Integration into Advanced Material Systems

The quinoline nucleus is a privileged scaffold in materials science, particularly in the field of organic electronics. scilit.com The conjugated π-system of this compound, modified by its distinct electronic substituents, makes it an attractive candidate for investigation in advanced materials.

Future research could target its integration into:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been successfully used as electron-transporting or emissive materials in OLEDs. scilit.com The specific substitution pattern of this compound could be tuned through derivatization to optimize its photophysical properties, such as emission wavelength and quantum efficiency, for use in next-generation displays and lighting.

Corrosion Inhibitors: 8-Hydroxyquinoline (B1678124) derivatives have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. najah.edu The nitrogen and oxygen atoms in this compound could facilitate strong adsorption onto metal surfaces, forming a protective layer. Investigating its performance and mechanism as a corrosion inhibitor for materials like mild steel is a promising avenue. najah.edu

Chemosensors: The quinoline ring system can act as a fluorophore. Functionalization of this compound could lead to derivatives that exhibit changes in their fluorescence properties upon binding to specific metal ions or anions, enabling their use as selective chemosensors.

Development of Sustainable Synthetic Methodologies and Processes

Traditional synthetic methods for quinolines often involve harsh conditions, hazardous reagents, and multiple steps, leading to significant environmental impact. nih.govresearchgate.net A critical future direction is the development of green and sustainable processes for the synthesis of this compound and its derivatives. acs.orgtandfonline.com

Focus areas should include:

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. benthamdirect.comtandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol (B145695), or deep eutectic solvents is a key principle of green chemistry. tandfonline.com

One-Pot, Multicomponent Reactions: Designing synthetic routes where multiple chemical bonds are formed in a single vessel without isolating intermediates can significantly improve efficiency and reduce waste. benthamdirect.comnih.gov

| Sustainable Approach | Advantage | Applicability to Quinoline Synthesis |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, lower energy use | Has been used to synthesize quinoline derivatives in water with high yields. tandfonline.com |

| Green Solvents (e.g., Water, Ethanol) | Non-toxic, biodegradable, renewable | Ethanol-water mixtures have been successfully used as a green solvent for quinoline synthesis. tandfonline.com |

| Nanocatalysis (e.g., Fe3O4 NPs) | High activity, reusability, easy separation | Magnetic nanoparticles have been employed as efficient and reusable catalysts for Friedlander-type reactions. nih.gov |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | One-pot three-component and four-component reactions are established methods for synthesizing poly-substituted quinolines. tandfonline.comnih.gov |

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and saving resources. youtube.com Applying advanced computational models to this compound can provide profound insights into its intrinsic properties.

Future theoretical studies should involve:

Density Functional Theory (DFT): DFT calculations can be used to model the molecule's electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential. This information is crucial for predicting its reactivity, spectroscopic properties, and potential utility in electronic materials. najah.eduacs.org

Reaction Mechanism Simulation: Simulating potential reaction pathways can help in understanding reaction mechanisms, identifying transition states, and optimizing reaction conditions for higher yields and selectivity. iitg.ac.in

Molecular Docking and Dynamics: For potential biological applications, computational docking can predict how derivatives of this compound might bind to protein targets. Molecular dynamics simulations can then be used to understand the stability and nature of these interactions over time.

Prediction of Spectroscopic Data: Advanced computational methods can accurately predict NMR and IR spectra, which can aid in the structural confirmation of newly synthesized derivatives. uncw.edunih.gov The study of π-π stacking interactions, which can be modeled computationally, is also relevant for understanding its behavior in solution and in the solid state. uncw.edu

By combining these computational approaches with empirical research, a comprehensive understanding of the structure-property relationships for the this compound system can be achieved, accelerating its development for targeted applications.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve substituent positions (e.g., methoxy at C8, chloro at C2) and confirm regioselectivity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 232.67 (C₁₂H₉ClN₂O) .

- X-ray Crystallography : Monoclinic crystal symmetry (space group P2₁/n) with lattice parameters (a = 14.476 Å, b = 3.9246 Å) confirms molecular geometry .

Advanced Tip : Cross-validate NMR data with computational modeling (e.g., DFT) to resolve ambiguities in electron-deficient quinoline systems.

How can researchers resolve discrepancies in crystal structure data for quinoline derivatives like this compound?

Advanced Research Focus

Discrepancies often arise from polymorphism or solvatomorphism . Methodological steps include:

- Single-crystal vs. powder XRD : Use single-crystal data (e.g., β = 104.8° in monoclinic systems ) to avoid averaging effects in powder samples.

- Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., EtOAdducts) that alters unit cell dimensions .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to explain packing variations .

Case Study : A 2019 study resolved conflicting lattice parameters by re-measuring under inert conditions, attributing discrepancies to atmospheric moisture absorption .

What methodological approaches are used to study the biological activity of this compound in pharmaceutical research?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence-based kinetics (e.g., IC₅₀ determination) .

- Molecular Docking : Simulate interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina; the chloro and nitrile groups show strong electrostatic complementarity .

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to structural analogs (e.g., 8-chloro-2-thienyl derivatives ).

Q. Advanced Research Focus

- Regioselectivity : Competing substitutions at C2/C4 require directing groups (e.g., methoxy at C8 enhances C2 chloro-substitution ).

- Functional Group Compatibility : Nitrile groups may hydrolyze under acidic conditions; use anhydrous POCl₃/DMF for stability .

- Byproduct Mitigation : Chromatographic purification (silica gel, hexane/EtOAc) removes dimeric byproducts formed via Ullmann coupling .

Case Study : A 2023 protocol achieved 85% yield by replacing DMF with N-methylpyrrolidone (NMP), reducing side reactions .

How can spectroscopic data be interpreted to distinguish this compound from positional isomers?

Q. Basic Research Focus

- ¹H NMR : Methoxy protons resonate at δ 3.9–4.1 ppm (vs. δ 4.3–4.5 for C6-methoxy isomers).

- ¹³C NMR : The nitrile carbon (C≡N) appears at δ 115–118 ppm, while carbonyls (e.g., esters) resonate >160 ppm .

- IR Spectroscopy : A sharp C≡N stretch at ~2230 cm⁻¹ confirms nitrile presence .

Advanced Tip : Use 2D NMR (e.g., HMBC) to correlate methoxy (δ 3.9) with C8 and nitrile with C3 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.